molecular formula C11H20O B14278270 1-(2,2,3-Trimethylcyclopentyl)propan-2-one CAS No. 137998-58-4

1-(2,2,3-Trimethylcyclopentyl)propan-2-one

Cat. No.: B14278270
CAS No.: 137998-58-4
M. Wt: 168.28 g/mol
InChI Key: UEQZGOCRHKUAQT-UHFFFAOYSA-N
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Description

1-(2,2,3-Trimethylcyclopentyl)propan-2-one is an organic compound characterized by a cyclopentyl ring substituted with three methyl groups and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,3-Trimethylcyclopentyl)propan-2-one can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,3-Trimethylcyclopentyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Varied products depending on the nucleophile used

Scientific Research Applications

1-(2,2,3-Trimethylcyclopentyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2,3-Trimethylcyclopentyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 1-(2,2,3-Trimethylcyclopentyl)ethanone
  • 1-(2,2,3-Trimethylcyclopentyl)butan-2-one
  • 1-(2,2,3-Trimethylcyclopentyl)pentan-2-one

Comparison: 1-(2,2,3-Trimethylcyclopentyl)propan-2-one is unique due to its specific substitution pattern on the cyclopentyl ring and the presence of a propan-2-one moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

137998-58-4

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-(2,2,3-trimethylcyclopentyl)propan-2-one

InChI

InChI=1S/C11H20O/c1-8-5-6-10(7-9(2)12)11(8,3)4/h8,10H,5-7H2,1-4H3

InChI Key

UEQZGOCRHKUAQT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1(C)C)CC(=O)C

Origin of Product

United States

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